

# Application Notes and Protocols for Neohesperidin Extraction from Citrus Peel

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## Compound of Interest

Compound Name: Neohesperidin

Cat. No.: B1678168

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## Introduction

**Neohesperidin**, a flavanone glycoside predominantly found in citrus peels, is a compound of significant interest due to its potential therapeutic applications and its use as a precursor for the high-intensity sweetener **neohesperidin** dihydrochalcone (NHDC). This document provides detailed application notes and protocols for the extraction and purification of **neohesperidin** from citrus peel, intended for use by researchers, scientists, and professionals in the field of drug development. The protocols described herein are based on established scientific literature and patents, offering a comprehensive guide to achieving high-yield and high-purity **neohesperidin**.

## Data Presentation: Comparison of Extraction Methods

The selection of an appropriate extraction method is critical for maximizing the yield and purity of **neohesperidin**. Below is a summary of quantitative data from various extraction techniques to facilitate methodological comparison.

Extraction Method	Raw Material	Solvent/System	Key Parameters	Neohesperidin Yield	Purity	Reference
Deep Eutectic Solvent (DES) Extraction	Aurantii Fructus	40% water in betaine/ethanediol (1:4)	60°C for 30 min	35.94 ± 0.63 mg/g	Not specified	[1]
Percolation and Column Chromatography	Citrus peel and fructus aurantii immaturus (1:2)	20% ethanol, then macroporous and cation exchange resins	44°C for 10h percolation	5.3%	95%	[2]
Ultrasound-Assisted Extraction (UAE)	Citrus reticulata peel	Methanol	60 kHz, 40°C, 60 min	Not specified	Not specified	[3]
Supercritical Fluid Extraction (SFE)	Citrus peel	Supercritical CO <sub>2</sub> with ethanol as co-solvent	30-40 MPa, 40-60 min	Not specified	Not specified	[4]
Macroporous Resin and HSCCC	Citrus reticulata cv. Suavissima albedo	55% ethanol for resin elution	-	68.97% recovery from crude extract	97.47%	[5]
Alkaline Extraction and Acid Precipitation	Fruitlet and peel of citrus	Alkali solution, then acid precipitation	pH adjustments and temperature control	2.2% or more	88.0% or more	

## Experimental Protocols

### Protocol 1: Ultrasound-Assisted Extraction (UAE) of Neohesperidin

This protocol details an efficient method for extracting **neohesperidin** from citrus peels using ultrasonic assistance, which can enhance extraction efficiency by disrupting plant cell walls.

#### Materials and Equipment:

- Dried and powdered citrus peel
- Methanol (analytical grade)
- Ultrasonic bath or probe sonicator (e.g., 60 kHz)
- Water bath or temperature controller
- Filter paper and funnel or vacuum filtration system
- Rotary evaporator
- High-Performance Liquid Chromatography (HPLC) system for analysis

#### Procedure:

- **Sample Preparation:** Weigh 10 g of dried, powdered citrus peel and place it into a 250 mL beaker.
- **Solvent Addition:** Add 100 mL of methanol to the beaker.
- **Ultrasonic Extraction:** Place the beaker in an ultrasonic bath set to a frequency of 60 kHz. Maintain the temperature at 40°C using a water bath. Sonicate for 60 minutes.
- **Filtration:** After extraction, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue. For faster filtration, a vacuum filtration setup can be used.

- Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature of 50°C under reduced pressure to remove the methanol.
- Crude Extract: The resulting residue is the crude **neohesperidin** extract.
- Quantification: Analyze the crude extract using HPLC to determine the yield and purity of **neohesperidin**.

## Protocol 2: Purification of Neohesperidin using Macroporous Resin and High-Speed Counter-Current Chromatography (HSCCC)

This protocol is designed for the purification of **neohesperidin** from a crude extract to achieve high purity.

Materials and Equipment:

- Crude **neohesperidin** extract
- D101 macroporous resin
- Glass column for chromatography
- Ethanol (various concentrations)
- High-Speed Counter-Current Chromatography (HSCCC) instrument
- Ethyl acetate, n-butanol, and water (for HSCCC solvent system)
- Rotary evaporator
- HPLC system for analysis

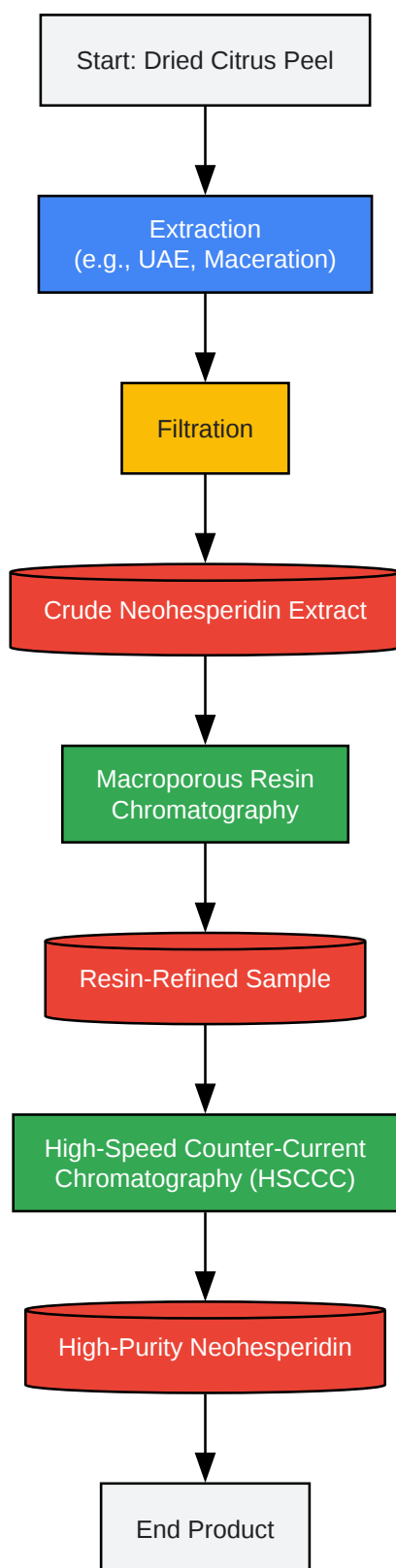
Procedure:

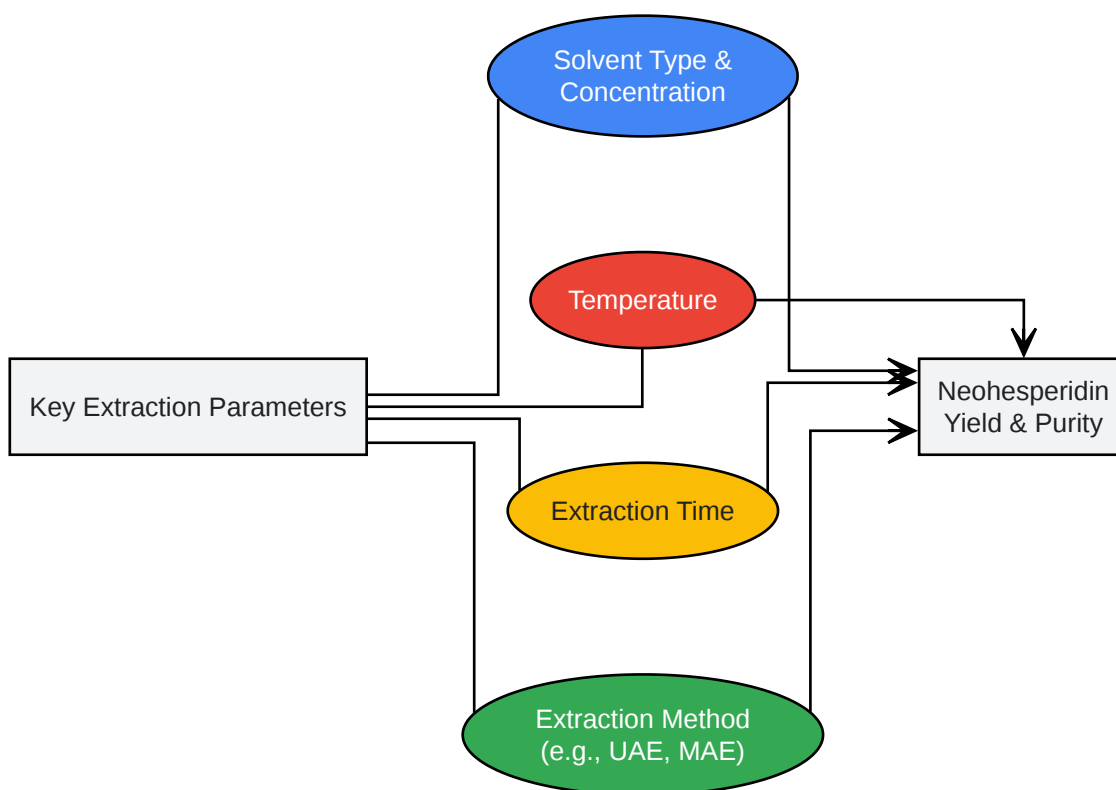
- Crude Extract Preparation: Dissolve the crude **neohesperidin** extract in a minimal amount of 50% ethanol.

- Macroporous Resin Chromatography:
  - Pack a glass column with D101 macroporous resin.
  - Equilibrate the column with deionized water.
  - Load the dissolved crude extract onto the column.
  - Wash the column with deionized water to remove impurities.
  - Elute the **neohesperidin** using 55% aqueous ethanol.
  - Collect the eluate and concentrate it using a rotary evaporator. This yields a resin-refined sample.
- High-Speed Counter-Current Chromatography (HSCCC) Purification:
  - Prepare a two-phase solvent system composed of ethyl acetate-n-butanol-water (4:1:5, v/v/v).
  - Equilibrate the HSCCC instrument with the stationary phase (upper phase).
  - Dissolve the resin-refined sample in a small volume of the biphasic solvent system.
  - Inject the sample into the HSCCC system.
  - Perform the separation using the mobile phase (lower phase) at a specific flow rate.
  - Collect fractions based on the chromatogram.
  - Analyze the collected fractions by HPLC to identify those containing pure **neohesperidin**.
- Final Product: Combine the pure fractions and evaporate the solvent to obtain high-purity **neohesperidin**. A purity of 97.47% can be achieved with this method.

## Visualizations

## Experimental Workflow for Neohesperidin Extraction and Purification





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